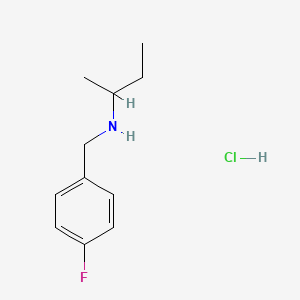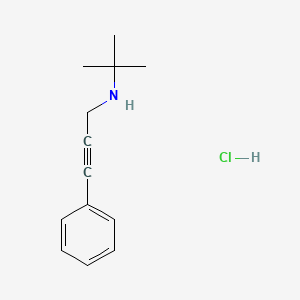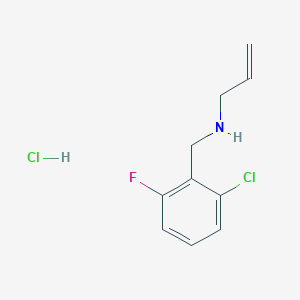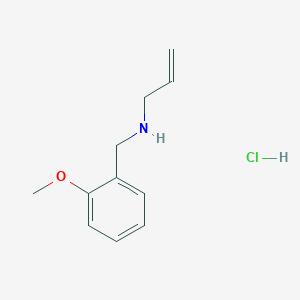
N-(3-Pyridinylmethyl)-2-butanamine hydrochloride
Descripción general
Descripción
N-(3-Pyridinylmethyl)-2-butanamine hydrochloride: is a chemical compound that features a pyridine ring attached to a butanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Pyridinylmethyl)-2-butanamine hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-butanamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Pyridinylmethyl)-2-butanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce various amine derivatives .
Aplicaciones Científicas De Investigación
N-(3-Pyridinylmethyl)-2-butanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(3-Pyridinylmethyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets. It may act on metabotropic glutamate receptors, modulating neurotransmitter release and influencing various signaling pathways. This interaction can lead to various physiological effects, making it a compound of interest in neurological and psychiatric research .
Comparación Con Compuestos Similares
3-Pyridinylmethylsulfonamides: These compounds share a similar pyridine ring structure and are used in similar applications.
N-(4-Pyridinylmethyl)-2-butanamine hydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position.
Cyclopropanamine derivatives: These compounds also feature a nitrogen-containing ring and are studied for their biological activity
Uniqueness: N-(3-Pyridinylmethyl)-2-butanamine hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-9(2)12-8-10-5-4-6-11-7-10;/h4-7,9,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUMTXBVLUTFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B3077681.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
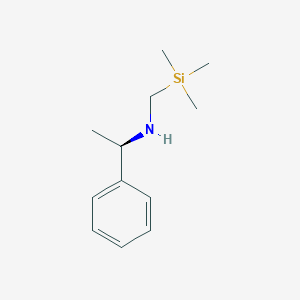
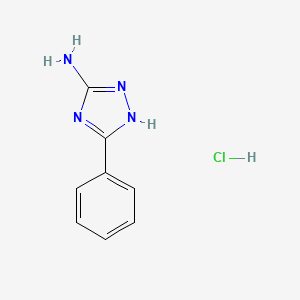
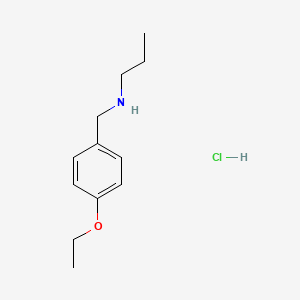
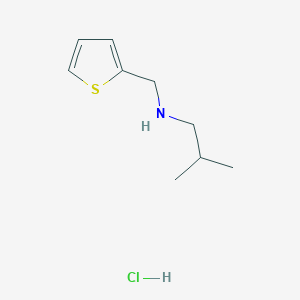

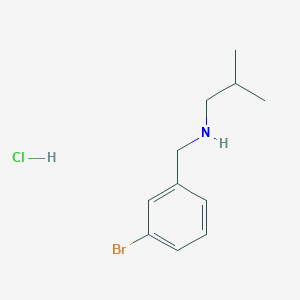
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)
amine hydrochloride](/img/structure/B3077753.png)
